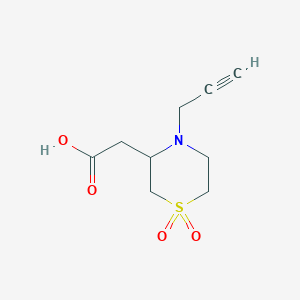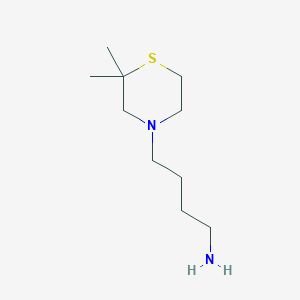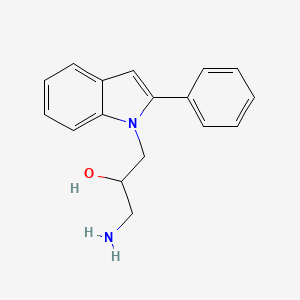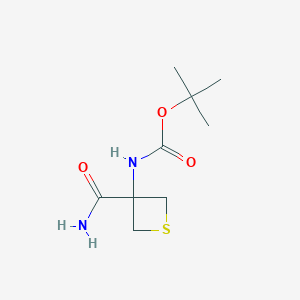
tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate: is a chemical compound with the molecular formula C9H16N2O3S It is a derivative of carbamate, featuring a tert-butyl group and a thietan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thietan derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate and 1,4-dioxane as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thietan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamates or thietan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the design of enzyme inhibitors or as a scaffold for the development of bioactive molecules.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The molecular targets and pathways involved can vary based on the specific enzyme or biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with different functional groups and applications.
Uniqueness: tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C9H16N2O3S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
tert-butyl N-(3-carbamoylthietan-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O3S/c1-8(2,3)14-7(13)11-9(6(10)12)4-15-5-9/h4-5H2,1-3H3,(H2,10,12)(H,11,13) |
Clave InChI |
WPGAXEIKZUXARV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CSC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)
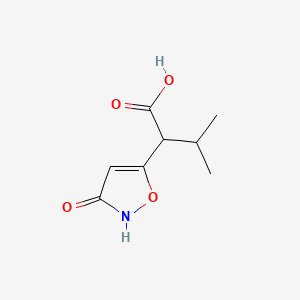




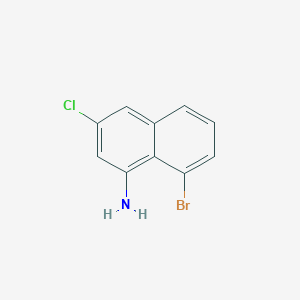
![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
